molecular formula C10H16O2 B14680637 Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate CAS No. 30762-35-7

Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate

Cat. No.: B14680637
CAS No.: 30762-35-7
M. Wt: 168.23 g/mol
InChI Key: JUMNWGNEGMIBHU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclopropene ring, which is a three-membered carbon ring with a double bond, making it a unique and interesting molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate typically involves the reaction of an alkyne with a diazo ester in the presence of a rhodium catalyst. This method is known for its efficiency and high yield . The reaction conditions usually require refluxing in methanol with methanesulfonic acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into a carboxylic acid.

    Reduction: Reduction reactions can transform the ester into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for esters.

    Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate involves its interaction with specific molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. These interactions can result in the modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Ethyl propionate: An ester with a sweet odor, used in food flavorings and fragrances.

Uniqueness

Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate is unique due to its cyclopropene ring, which imparts distinct chemical properties and reactivity compared to other esters. This structural feature makes it a valuable compound for studying ring strain and reactivity in organic chemistry.

Properties

CAS No.

30762-35-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-4-6-8-7(3)9(8)10(11)12-5-2/h9H,4-6H2,1-3H3

InChI Key

JUMNWGNEGMIBHU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C1C(=O)OCC)C

Origin of Product

United States

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